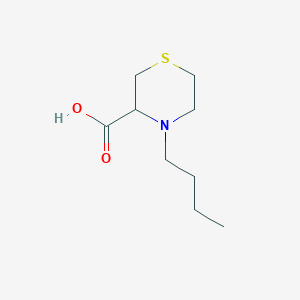
4-Butylthiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylthiomorpholine-3-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a butyl group at the fourth position and a carboxylic acid group at the third position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylthiomorpholine-3-carboxylic acid can be achieved through several methods:
-
From Thiomorpholine: : The starting material, thiomorpholine, can be alkylated with butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group at the fourth position. The resulting 4-butylthiomorpholine can then be carboxylated at the third position using carbon dioxide under high pressure and temperature conditions.
-
From 3-Carboxythiomorpholine: : Another method involves the alkylation of 3-carboxythiomorpholine with butyl bromide. This reaction can be carried out in the presence of a strong base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-Butylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
4-Butylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 4-Butylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiomorpholine-3-carboxylic acid: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Phenylthiomorpholine-3-carboxylic acid:
Uniqueness
4-Butylthiomorpholine-3-carboxylic acid is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific chemical and physical properties.
属性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC 名称 |
4-butylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI 键 |
WBWIDQCIZFNSNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCSCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


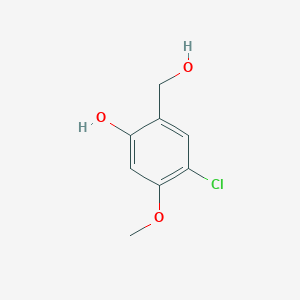
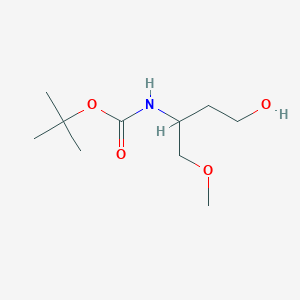
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
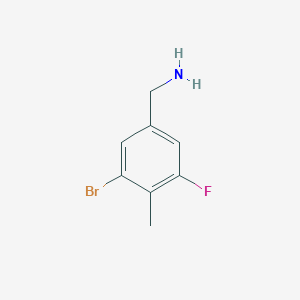
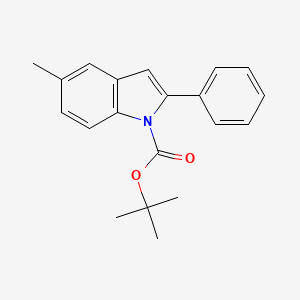
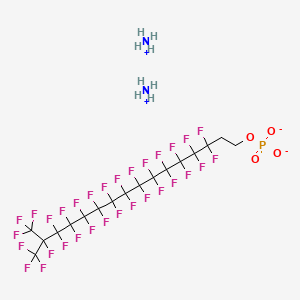
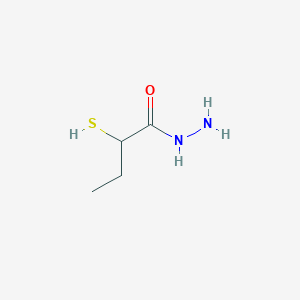
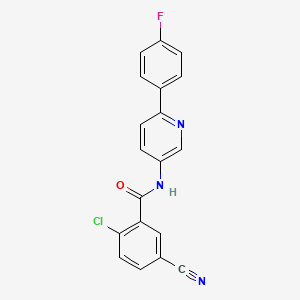
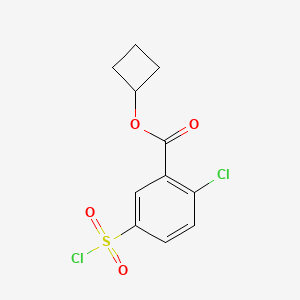

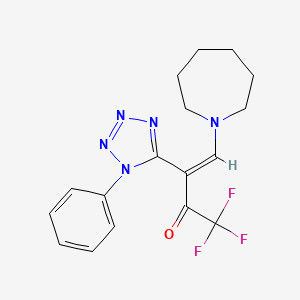
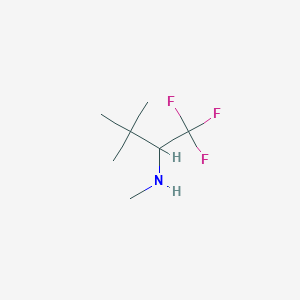
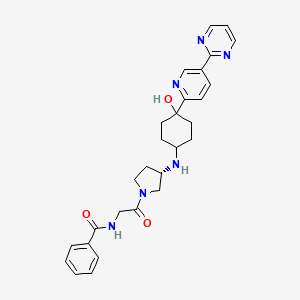
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)
